Fenofibryl glucuronide
Overview
Description
Fenofibryl glucuronide is a metabolite of fenofibrate, a drug commonly used to treat hyperlipidemia and hypertriglyceridemia. Fenofibrate is a fibric acid derivative that helps reduce cholesterol and triglycerides in the blood. This compound is formed in the body through the glucuronidation of fenofibric acid, which is the active form of fenofibrate .
Mechanism of Action
Target of Action
Fenofibryl glucuronide is a metabolite of fenofibrate , which is a peroxisome proliferator receptor alpha (PPARα) activator . PPARα plays a crucial role in the regulation of lipid metabolism . Fenofibrate, and by extension its metabolites, primarily target PPARα to exert their therapeutic effects .
Mode of Action
This compound, like fenofibrate, is believed to interact with PPARα, altering lipid metabolism . This interaction results in the lowering of low-density lipoprotein cholesterol (LDL-C), total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol (HDL-C) in conditions such as hypercholesterolemia, dyslipidemia, and hypertriglyceridemia .
Biochemical Pathways
The activation of PPARα by this compound leads to alterations in lipid metabolism . This includes the upregulation of genes involved in fatty acid transport and β-oxidation, leading to increased catabolism of triglycerides
Pharmacokinetics
This compound is predominantly conjugated with glucuronic acid and then excreted in urine . The oral clearance of fenofibrate, the parent compound, is reported to be 1.1L/h in young adults and 1.2L/h in the elderly
Result of Action
The activation of PPARα by this compound results in altered lipid metabolism, leading to a decrease in LDL-C, total cholesterol, triglycerides, and Apo B, and an increase in HDL-C . This can help manage conditions such as hypercholesterolemia, dyslipidemia, and hypertriglyceridemia .
Action Environment
The action of this compound, like many drugs, can be influenced by various environmental factors. For instance, factors such as pH can influence its stability . Additionally, species differences, chronic administration, and dose dependency can influence the metabolic disposition of fenofibrate and its metabolites
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fenofibryl glucuronide involves the glucuronidation of fenofibric acid. This reaction typically occurs in the liver, where fenofibric acid is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase. The reaction conditions include the presence of UDP-glucuronic acid and the enzyme, under physiological conditions .
Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a metabolite formed in vivo. the synthesis of fenofibrate, the precursor, involves the esterification of fenofibric acid with isopropanol in the presence of an acid catalyst .
Chemical Reactions Analysis
Types of Reactions: Fenofibryl glucuronide primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed back to fenofibric acid by the enzyme β-glucuronidase .
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzyme under physiological conditions.
Conjugation: UDP-glucuronic acid and UDP-glucuronosyltransferase enzyme.
Major Products Formed:
Hydrolysis: Fenofibric acid.
Conjugation: this compound.
Scientific Research Applications
Fenofibryl glucuronide is primarily studied in the context of its parent compound, fenofibrate. Research applications include:
Pharmacokinetics: Understanding the metabolism and excretion of fenofibrate.
Toxicology: Assessing the safety and potential side effects of fenofibrate.
Clinical Studies: Evaluating the efficacy of fenofibrate in treating hyperlipidemia and hypertriglyceridemia.
Comparison with Similar Compounds
Clofibrate: Another fibric acid derivative used to lower cholesterol and triglycerides.
Gemfibrozil: A fibric acid derivative with similar lipid-lowering effects.
Comparison:
Fenofibryl Glucuronide vs. Clofibrate: Both undergo glucuronidation, but fenofibrate is more potent and has a better safety profile.
This compound vs. Gemfibrozil: Fenofibrate has a longer half-life and is more effective in reducing triglycerides.
This compound is unique due to its formation from fenofibrate, which has a distinct mechanism of action involving PPARα activation, leading to significant lipid-lowering effects.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,16-19,21,26-28H,1-2H3,(H,29,30)/t16-,17-,18+,19-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOJZVSZYFTIOZ-UNJWAJPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60318-63-0 | |
Record name | Fenofibryl glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060318630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FENOFIBRYL GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89RC66Y5GF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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